molecular formula C10H11ClFN B183228 (2-Chloro-6-fluorobenzyl)cyclopropylamine CAS No. 625437-36-7

(2-Chloro-6-fluorobenzyl)cyclopropylamine

Cat. No. B183228
CAS RN: 625437-36-7
M. Wt: 199.65 g/mol
InChI Key: VNFABSKAJCALBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Chloro-6-fluorobenzyl)cyclopropylamine” is a chemical compound with the molecular formula C10H11ClFN . It has a molecular weight of 199.65 g/mol. This compound is not intended for human or veterinary use and is used for research purposes only.


Synthesis Analysis

The synthesis of “(2-Chloro-6-fluorobenzyl)cyclopropylamine” involves the use of 2-Chloro-6-fluorobenzyl chloride as an alkylating reagent . This compound is used in the preparation of 2-chloro-6-fluorobenzylamine, which is required for the synthesis of 9-substituted adenine .


Molecular Structure Analysis

The molecular structure of “(2-Chloro-6-fluorobenzyl)cyclopropylamine” consists of a cyclopropylamine group attached to a 2-chloro-6-fluorobenzyl group . The exact mass of the compound is 199.05600 .


Chemical Reactions Analysis

“(2-Chloro-6-fluorobenzyl)cyclopropylamine” is used as a reagent in the synthesis of various other compounds . For instance, it is used in the preparation of 2-chloro-6-fluorobenzylamine, which is required for the synthesis of 9-substituted adenine .


Physical And Chemical Properties Analysis

“(2-Chloro-6-fluorobenzyl)cyclopropylamine” is a solid compound . It has a molecular weight of 199.65 g/mol and a density of 1.23g/cm³ . The compound has a boiling point of 259.8ºC at 760 mmHg .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Reaction with Primary Amines: The compound (2-Chloro-6-fluorobenzyl)cyclopropylamine can be involved in substitution reactions to yield various derivatives. For instance, 2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene reacts with primary amines like alkylamines, benzylamine, n-hexylamine, n-butylamine, n-propylamine, and iso-propylamine to produce fully substituted spirocyclotetraphosphazenes. These compounds have been characterized structurally through techniques like mass spectrometry, Fourier transform infrared spectroscopy, and X-ray crystallography, showing the versatility of (2-Chloro-6-fluorobenzyl)cyclopropylamine derivatives in chemical synthesis and structural analysis (Elmas, 2017).

Mechanistic Insights and Reaction Pathways

  • Insights into Reaction Mechanisms: Understanding the mechanisms and effects of substituents like (2-Chloro-6-fluorobenzyl)cyclopropylamine is crucial for advancing synthetic chemistry. Studies such as the investigation of the displacement of Cl substituent in chlorofluorotoluene in corona discharge provide valuable insights. These studies compare spectra and propose mechanisms, considering factors like bond dissociation energies, to elucidate the roles of different substituents and groups in chemical reactions (Chae, Lim, & Lee, 2016).

Safety and Hazards

“(2-Chloro-6-fluorobenzyl)cyclopropylamine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN/c11-9-2-1-3-10(12)8(9)6-13-7-4-5-7/h1-3,7,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFABSKAJCALBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405968
Record name (2-CHLORO-6-FLUOROBENZYL)CYCLOPROPYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-6-fluorobenzyl)cyclopropylamine

CAS RN

625437-36-7
Record name (2-CHLORO-6-FLUOROBENZYL)CYCLOPROPYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Synthesized according to typical procedure J from 2-chloro-6-fluorobenzaldehyde and cyclopropylamine.
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